molecular formula C18H16N6O2 B5497671 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide

Cat. No. B5497671
M. Wt: 348.4 g/mol
InChI Key: OPDFZUIKYOVRAM-UHFFFAOYSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide, also known as AOBiome, is a synthetic compound that has gained attention for its potential use in scientific research. AOBiome is a member of the benzimidazole family and has been shown to have unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide works by selectively targeting and killing certain bacteria in the microbiome. Specifically, it targets ammonia-oxidizing bacteria (AOB), which are responsible for converting ammonia to nitrite in the nitrogen cycle. By selectively targeting these bacteria, 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide can disrupt the nitrogen cycle and potentially have a range of downstream effects on the microbiome and host physiology.
Biochemical and Physiological Effects:
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide has been shown to have a range of biochemical and physiological effects, including changes in skin pH, reduction in inflammation, and potential improvements in cardiovascular health. These effects are likely due to the disruption of the nitrogen cycle and the downstream effects on the microbiome.

Advantages and Limitations for Lab Experiments

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide has several advantages for use in lab experiments, including its high purity and yield, its unique mechanism of action, and its potential to selectively target certain bacteria in the microbiome. However, there are also limitations to its use, including the need for further research to fully understand its effects and potential side effects.

Future Directions

There are many potential future directions for research on 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide. Some possible areas of research include further exploration of its effects on the microbiome and host physiology, as well as its potential use in the treatment of various diseases. Additionally, there is a need for further research to fully understand the mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide and its potential side effects.
In conclusion, 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide is a promising compound for use in scientific research, particularly in the field of microbiome research. Its unique mechanism of action and potential effects on host physiology make it a promising candidate for future research, and there are many potential future directions for exploration of its effects and applications.

Synthesis Methods

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide can be synthesized through a multistep process involving the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with N-benzyl-1H-benzimidazole-2-amine. This reaction produces 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide in high yields and purity, making it suitable for scientific research.

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of microbiome research. 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide has been shown to have a unique mechanism of action that allows it to selectively target certain bacteria in the microbiome, making it a potentially powerful tool in the study of the human microbiome.

properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c19-17-16(22-26-23-17)18-21-13-8-4-5-9-14(13)24(18)11-15(25)20-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDFZUIKYOVRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-N-benzyl-acetamide

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